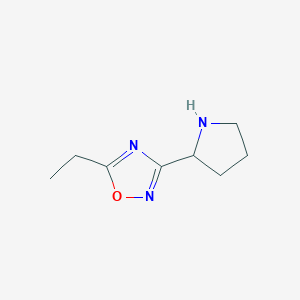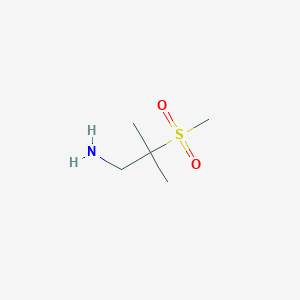![molecular formula C14H17F3N2O2 B1527628 Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 801306-50-3](/img/structure/B1527628.png)
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2 . It is a useful research chemical . This compound belongs to the class of organic compounds known as 4-benzylpiperidines, which are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is characterized by a pyrrolidine ring, a common nitrogen heterocycle . The trifluoromethyl group and the pyridine moiety contribute to the unique physicochemical properties of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate are not detailed in the literature, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .Scientific Research Applications
C–H Activation in Organic Synthesis
The compound serves as a crucial intermediate in ruthenium-catalyzed C–H activation processes. The trifluoromethyl group in the 3-position of the pyridine ring is essential to prevent bis-arylation, allowing for selective mono-arylation of piperidines. This highly selective transformation is pivotal in synthesizing α-arylated cyclic amines, which are valuable building blocks in medicinal chemistry .
Development of Antifungal Agents
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has been utilized in the synthesis of N-substituted pyridinyl derivatives that exhibit antifungal activities. Some derivatives have shown significant inhibition activities against certain fungi, outperforming commercial fungicides .
Inhibitors in Fibrosis Models
Derivatives of this compound have been explored as potential inhibitors in liver fibrosis models. By modifying the pyridine moiety, researchers have developed molecules that can inhibit collagen synthesis, which is a key factor in the development of fibrosis .
Future Directions
Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds, including Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, will be discovered in the future .
properties
IUPAC Name |
ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-8-19(9-6-10)12-11(14(15,16)17)4-3-7-18-12/h3-4,7,10H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIVZNMWIIJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)


![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)



